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Compound of Interest

Compound Name: (Tyr34)-pth (7-34) amide (bovine)

Cat. No.: B15600403 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of the synthetic peptide

(Tyr34)-parathyroid hormone (7-34) amide with receptors other than its primary target, the

parathyroid hormone 1 receptor (PTH1R). The information presented herein is intended to

assist researchers in designing experiments and interpreting data related to the use of this and

similar PTH analogs.

Introduction
(Tyr34)-PTH (7-34) amide is a C-terminally amidated, N-terminally truncated synthetic analog

of bovine parathyroid hormone (PTH). It is widely recognized as a competitive antagonist of the

PTH1R. Its primary mechanism of action involves binding to the PTH1R without initiating the

conformational changes necessary for G-protein activation and subsequent intracellular

signaling cascades, thereby inhibiting the effects of endogenous PTH and PTH-related protein

(PTHrP). Understanding the selectivity of this antagonist is crucial for its application as a

research tool and for the development of therapeutic agents with minimal off-target effects.

Comparative Analysis of Receptor Binding and a
Functional Activity
While (Tyr34)-PTH (7-34) amide is extensively characterized as a PTH1R antagonist,

comprehensive data on its cross-reactivity with a broad panel of other G-protein coupled
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receptors (GPCRs) is not readily available in the public domain. The primary focus of research

has been on its interaction with the PTH receptor family, namely PTH1R and PTH2R.

Parathyroid Hormone Receptor 1 (PTH1R)
(Tyr34)-PTH (7-34) amide is a potent antagonist of the PTH1R. It effectively inhibits PTH- and

PTHrP-stimulated adenylyl cyclase activity, a key downstream signaling event mediated by this

receptor. The binding affinity of PTH(7-34) analogs can vary between species, with reports

indicating a significantly higher affinity for the human PTH1R compared to the rat PTH1R[1].

This species-specific affinity has been attributed to differences in the N-terminal extracellular

domain of the receptor[1].

A more potent analog, [D-Trp12,Tyr34]bPTH-(7-34)NH2, exhibits a higher affinity for the PTH

receptor and is often used in studies requiring robust antagonism of PTH1R-mediated

signaling[2].

Parathyroid Hormone Receptor 2 (PTH2R)
Direct quantitative binding data for (Tyr34)-PTH (7-34) amide at the PTH2R is scarce. However,

extensive structure-activity relationship studies of PTH receptor ligands provide strong

evidence for the high selectivity of N-terminally truncated analogs like (Tyr34)-PTH (7-34)

amide for PTH1R over PTH2R.

The activation of PTH2R is critically dependent on the N-terminal amino acids of its ligands. For

instance, PTH is a full agonist at PTH1R but only a partial agonist at PTH2R in some species,

while PTHrP, which also activates PTH1R, does not activate PTH2R[3]. The selectivity of

PTH2R is largely determined by the first few amino acids of the ligand. N-terminally truncated

peptides, such as PTH(7-34), lack these critical residues required for PTH2R activation and,

likely, for high-affinity binding.

This principle is further supported by studies on the PTH2R-selective ligand, tuberoinfundibular

peptide of 39 residues (TIP39). An N-terminally truncated version of this peptide, TIP(7-39),

binds poorly to the PTH2R but functions as an effective antagonist at the PTH1R[4]. This

reinforces the concept that the N-terminal region of PTH receptor ligands is a key determinant

of PTH2R interaction.
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Other Receptors
There is a lack of published data from broad cross-reactivity screening of (Tyr34)-PTH (7-34)

amide against a wider panel of GPCRs. Such studies are essential for definitively concluding its

selectivity.

Data Summary
The following table summarizes the available binding and functional data for (Tyr34)-PTH (7-

34) amide and related peptides.
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Ligand Receptor Species
Assay
Type

Affinity
(Ki/IC50)

Function
al Activity

Referenc
e(s)

(Tyr34)-

PTH (7-34)

amide

PTH1R Bovine
Radioligan

d Binding

Not

specified

Antagonist

of PTH-

stimulated

adenylyl

cyclase.

[2]

[D-

Trp12,Tyr3

4]bPTH-(7-

34)NH2

PTH1R Bovine
Radioligan

d Binding

~69 nM

(Ki)

Potent

competitive

antagonist

of PTH-

stimulated

cAMP

formation.

PTH-(7-34) PTH1R Human
Radioligan

d Binding
High

Antagonist.

Affinity is

~30-fold

higher than

for rat

PTH1R.

[1]

PTH-(7-34) PTH1R Rat
Radioligan

d Binding
Lower Antagonist. [1]

(Tyr34)-

PTH (7-34)

amide

PTH2R - - Not

determined

Expected

to have

very low to

no affinity

or

functional

activity

based on

the

requiremen

t of the N-

terminus

[3][4]
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for PTH2R

interaction.

[Leu11,d-

Trp12]PTH

rP-(7-

34)NH2

PTH2R -

Competitiv

e

Radioligan

d Binding

Moderate

Antagonist

at PTH1R;

competes

for binding

at PTH2R

more

effectively

than

PTHrP-(1-

34), but

direct

binding

affinity not

specified

for (Tyr34)-

PTH (7-

34).

[5]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ligand-receptor interactions.

Below are representative protocols for key assays used to characterize the activity of PTH

analogs.

Radioligand Binding Assay (Competitive)
This assay measures the ability of an unlabeled compound, such as (Tyr34)-PTH (7-34) amide,

to compete with a radiolabeled ligand for binding to a receptor.

1. Membrane Preparation:

Cells or tissues expressing the receptor of interest (e.g., HEK293 cells stably expressing

human PTH1R) are harvested.
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The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

with protease inhibitors).

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in a binding buffer.

2. Assay Procedure:

The assay is performed in a 96-well plate format.

To each well, add:

A fixed concentration of a suitable radioligand (e.g., [125I]PTH(1-34)).

A range of concentrations of the unlabeled competitor peptide ((Tyr34)-PTH (7-34) amide).

The membrane preparation.

Incubate the plate at a specific temperature (e.g., 22°C) for a sufficient time to reach

equilibrium (e.g., 60-120 minutes).

Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat.

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

Non-specific binding is determined in the presence of a high concentration of an unlabeled

ligand.

Specific binding is calculated by subtracting non-specific binding from total binding.

The concentration of the competitor that inhibits 50% of the specific binding of the

radioligand (IC50) is determined by non-linear regression analysis.
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The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff

equation.

cAMP Accumulation Assay
This functional assay measures the ability of a compound to either stimulate (agonist) or inhibit

(antagonist) the production of cyclic AMP (cAMP), a second messenger produced upon

activation of Gs-coupled receptors like the PTH1R.

1. Cell Culture and Plating:

Culture cells expressing the receptor of interest (e.g., Saos-2 or HEK293-PTH1R cells) in

appropriate media.

Seed the cells into 96-well plates and grow to near confluence.

2. Assay Procedure (Antagonist Mode):

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period (e.g.,

15-30 minutes) to prevent cAMP degradation.

Add varying concentrations of the antagonist ((Tyr34)-PTH (7-34) amide) to the wells.

After a brief incubation, add a fixed concentration of an agonist (e.g., PTH(1-34)) that elicits

a submaximal response (e.g., EC80).

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

The amount of cAMP in the cell lysates is quantified using a commercially available kit, such

as those based on:

Homogeneous Time-Resolved Fluorescence (HTRF)

Enzyme-Linked Immunosorbent Assay (ELISA)
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Luminescence-based reporter systems (e.g., GloSensor™)

4. Data Analysis:

Generate a dose-response curve for the antagonist by plotting the percentage of inhibition of

the agonist-stimulated cAMP response against the antagonist concentration.

Calculate the IC50 value, which is the concentration of the antagonist that causes 50%

inhibition of the agonist's effect.
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Caption: PTH1R signaling and antagonism by (Tyr34)-PTH (7-34) amide.

Experimental Workflow for Competitive Radioligand
Binding Assay
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Caption: Workflow for a competitive radioligand binding assay.

Conclusion
(Tyr34)-PTH (7-34) amide is a well-established and selective antagonist of the PTH1R. While

direct, comprehensive screening data against a wide array of other receptors is lacking, the

available evidence from structure-activity relationship studies strongly suggests a high degree
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of selectivity for the PTH1R over the PTH2R. The critical role of the N-terminal domain of PTH

receptor ligands for interaction with PTH2R, which is absent in (Tyr34)-PTH (7-34) amide,

forms the basis of this conclusion. For definitive characterization of its off-target profile, further

experimental evaluation using broad receptor screening panels would be necessary. The

experimental protocols provided in this guide offer a foundation for conducting such validation

studies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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